REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C(N(C(C)C)CC)(C)C.[CH2:16]([OH:19])[CH2:17][OH:18].[CH3:20][S:21](Cl)(=[O:23])=[O:22]>ClCCl.C1(C)C=CC=CC=1>[CH3:20][S:21]([O:18][CH2:17][CH2:16][O:19][S:21]([CH3:20])(=[O:23])=[O:22])(=[O:23])=[O:22] |f:0.1.2,6.7|
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
dichloromethane toluene
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl.C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated by addition to ice water
|
Type
|
CUSTOM
|
Details
|
An organic layer separated through liquid separation
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCOS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |